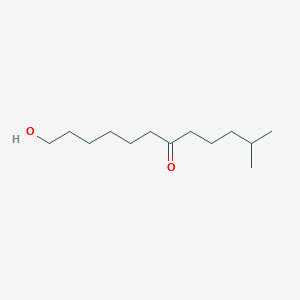
12-Hydroxy-2-methyldodecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-2-methyldodecan-6-one is an organic compound with the molecular formula C13H26O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-2-methyldodecan-6-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-2-methyldodecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.
Major Products Formed
Oxidation: Formation of 12-oxo-2-methyldodecanoic acid.
Reduction: Formation of 12-hydroxy-2-methyldodecanol.
Substitution: Formation of halogenated derivatives such as 12-chloro-2-methyldodecan-6-one.
Scientific Research Applications
12-Hydroxy-2-methyldodecan-6-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 12-Hydroxy-2-methyldodecan-6-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
12-Hydroxy-2-methyldodecanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
2-Methyl-6-dodecanone: Lacks the hydroxyl group, affecting its reactivity and applications.
12-Hydroxy-2-methyldodecanol: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness
12-Hydroxy-2-methyldodecan-6-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions.
Properties
CAS No. |
56884-42-5 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
12-hydroxy-2-methyldodecan-6-one |
InChI |
InChI=1S/C13H26O2/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
JJTJLXHXCAKBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


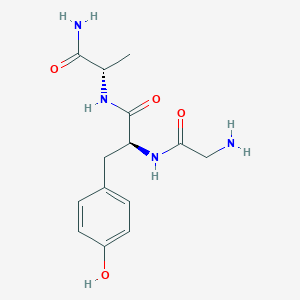
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
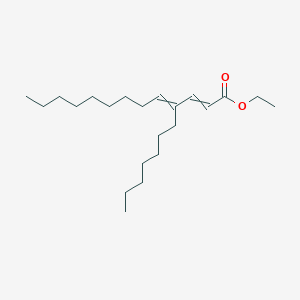
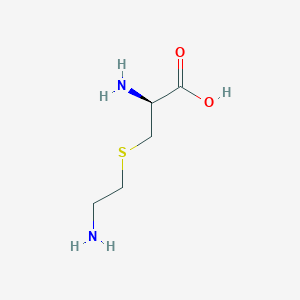
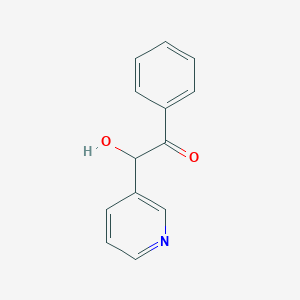
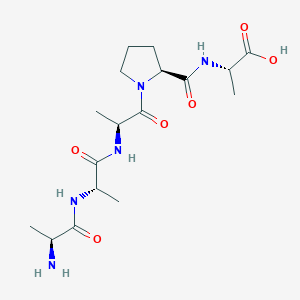

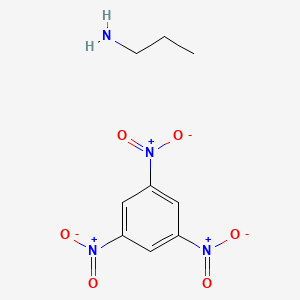
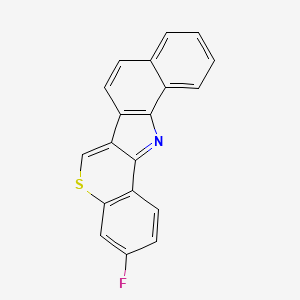
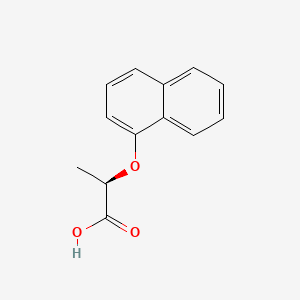
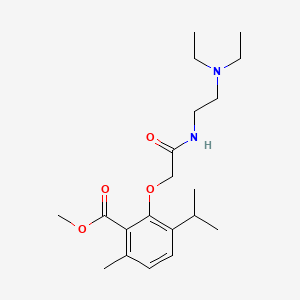
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
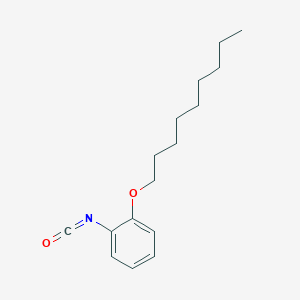
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
